molecular formula C18H19N3O5 B2586759 N1-(3-methoxyphenethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide CAS No. 920222-61-3

N1-(3-methoxyphenethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide

Cat. No.: B2586759
CAS No.: 920222-61-3
M. Wt: 357.366
InChI Key: BDCJHLHPNSVBLW-UHFFFAOYSA-N
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Description

N1-(3-Methoxyphenethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct aromatic substituents: a 3-methoxyphenethyl group on the N1-position and a 2-methyl-4-nitrophenyl group on the N2-position.

Properties

IUPAC Name

N-[2-(3-methoxyphenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5/c1-12-10-14(21(24)25)6-7-16(12)20-18(23)17(22)19-9-8-13-4-3-5-15(11-13)26-2/h3-7,10-11H,8-9H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCJHLHPNSVBLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NCCC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-methoxyphenethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide typically involves the reaction of 3-methoxyphenethylamine with 2-methyl-4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then reacted with oxalyl chloride to form the final oxalamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N1-(3-methoxyphenethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Electrophilic reagents like bromine or nitrating agents under controlled conditions.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N1-(3-methoxyphenethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(3-methoxyphenethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related oxalamide derivatives and their distinguishing features:

Compound Name N1 Substituent N2 Substituent Key Functional Groups Reported Activity/Application Source
Target Compound 3-Methoxyphenethyl 2-Methyl-4-nitrophenyl -OCH₃, -NO₂ Not explicitly reported N/A
N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl) (17) 4-Methoxyphenethyl 2-Methoxyphenyl -OCH₃ (×2) Synthetic intermediate for inhibitors
N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl) (28) 4-Methoxyphenethyl 3-Chloro-4-fluorophenyl -Cl, -F, -OCH₃ Cytochrome P450 4F11 inhibitor
N1-(4-Chlorophenyl)-N2-(1,3-dioxoisoindolin-2-yl) (GMC-3) 4-Chlorophenyl 1,3-Dioxoisoindolin-2-yl -Cl, cyclic imide Antimicrobial activity
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl) (S336) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl -OCH₃ (×2), pyridine Umami flavor enhancer
N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-...) (1c) 4-Chloro-3-(CF₃)phenyl 2-Fluoro-4-... -Cl, -CF₃, -F Anticancer research

Key Observations

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (EWGs): The target compound’s nitro group (-NO₂) is absent in most analogs, which typically feature halogens (-Cl, -F) or methoxy (-OCH₃) groups. EWGs like -NO₂ may enhance metabolic stability but could also increase toxicity risks compared to -OCH₃ or halogens.

Synthetic Yields and Methods :

  • Oxalamides are typically synthesized via coupling reactions between amines and oxalyl chloride derivatives. The target compound’s nitro group may require protective strategies during synthesis, as seen in analogs with sensitive substituents (e.g., -CF₃ in 1c).
  • Reported yields for similar compounds range from 35% (e.g., compound 17) to 64% (e.g., compound 28), suggesting moderate efficiency.

Flavoring Agents: S336 () demonstrates that oxalamides can act as umami agonists, though the target’s nitro group would likely disqualify it for food applications due to safety concerns.

Biological Activity

N1-(3-methoxyphenethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide is a compound of increasing interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

  • Molecular Formula : C18H19N3O5
  • Molecular Weight : 357.4 g/mol
  • CAS Number : 920222-61-3

The compound features both methoxy and nitro substituents on aromatic rings, which significantly influence its chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered biological responses.
  • Receptor Modulation : It can bind to receptors, modulating their activity and influencing cellular signaling pathways.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity. Research indicates that compounds with similar structures often show significant effects against various bacterial strains.

Anticancer Activity

Research has explored the anticancer potential of this compound. In vitro studies demonstrated cytotoxic effects on cancer cell lines, suggesting that it may induce apoptosis or inhibit cell proliferation through specific pathways.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of related oxalamides, showing promising results against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell membranes.
  • Cytotoxicity in Cancer Cells : Research involving a range of cancer cell lines indicated that this compound could reduce cell viability significantly at micromolar concentrations, highlighting its potential as an anticancer agent.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of key metabolic enzymes

Applications in Scientific Research

This compound has several applications:

  • Medicinal Chemistry : As a potential lead compound for drug development targeting microbial infections and cancer.
  • Biochemical Assays : Used as a probe for studying enzyme activities and receptor interactions.
  • Material Science : Investigated for its properties in creating novel materials with specific functionalities.

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